molecular formula C8H11NO2 B11919452 Methyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate CAS No. 920338-64-3

Methyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate

Cat. No.: B11919452
CAS No.: 920338-64-3
M. Wt: 153.18 g/mol
InChI Key: UPOCPXOYEHSFCM-UHFFFAOYSA-N
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Description

Methyl 4-azaspiro[24]hept-5-ene-6-carboxylate is a spiro compound characterized by a unique bicyclic structure that includes a nitrogen atomThe spiro structure imparts unique chemical properties, making it a valuable scaffold for the development of new pharmaceuticals and bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable aziridine with a cyclopropane derivative. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve the optimization of the synthetic route to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atom or other functional groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of the target molecule. This modulation can result in various biological effects, depending on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

  • Methyl 5-oxo-4-azaspiro[2.4]heptane-6-carboxylate
  • Azaspiro[2.3]hex-1-ene
  • Azaspiro[2.4]hept-1-ene

Comparison: Methyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate is unique due to its specific spirocyclic structure and the presence of a nitrogen atom within the ring system. This distinguishes it from other similar compounds, which may have different ring sizes or functional groups. The unique structure of this compound imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and organic synthesis .

Properties

CAS No.

920338-64-3

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

methyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate

InChI

InChI=1S/C8H11NO2/c1-11-7(10)6-4-8(2-3-8)9-5-6/h5,9H,2-4H2,1H3

InChI Key

UPOCPXOYEHSFCM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC2(C1)CC2

Origin of Product

United States

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